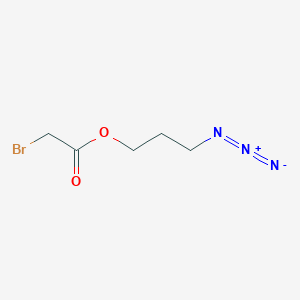
3-Azidopropyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidopropyl bromoacetate is a chemical compound with the molecular formula C_6H_9BrN_3O_2. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound features an azide group attached to a propyl chain, which is further connected to a bromoacetate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropyl bromoacetate typically involves the reaction of 3-azidopropanol with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-Azidopropyl bromoacetate can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The bromoacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Various substituted bromoacetates
科学研究应用
3-Azidopropyl bromoacetate is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of azide-containing compounds.
Biology: In bioconjugation techniques to label biomolecules.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism by which 3-azidopropyl bromoacetate exerts its effects depends on the specific application. For example, in bioconjugation, the azide group can react with alkyne groups in the presence of a copper catalyst to form a stable triazole ring, a process known as the "click reaction." This reaction is highly efficient and selective, making it useful for labeling biomolecules.
Molecular Targets and Pathways Involved:
Click Chemistry: The azide-alkyne cycloaddition reaction targets specific functional groups on biomolecules, allowing for precise labeling and modification.
相似化合物的比较
3-Azidopropyl bromoacetate is unique due to its combination of azide and bromoacetate functionalities. Similar compounds include:
3-Azidopropyl acetate: Lacks the bromo group, resulting in different reactivity.
3-Bromopropyl bromoacetate: Contains two bromo groups, leading to different chemical properties.
3-Azidopropyl chloride: Features a chloride instead of a bromo group, affecting its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
CAS 编号 |
921940-77-4 |
|---|---|
分子式 |
C5H8BrN3O2 |
分子量 |
222.04 g/mol |
IUPAC 名称 |
3-azidopropyl 2-bromoacetate |
InChI |
InChI=1S/C5H8BrN3O2/c6-4-5(10)11-3-1-2-8-9-7/h1-4H2 |
InChI 键 |
VHAXODLKAWOBIJ-UHFFFAOYSA-N |
规范 SMILES |
C(CN=[N+]=[N-])COC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


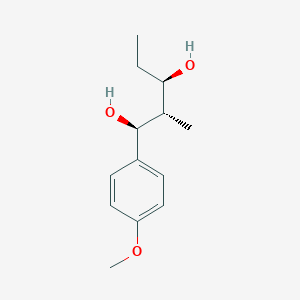
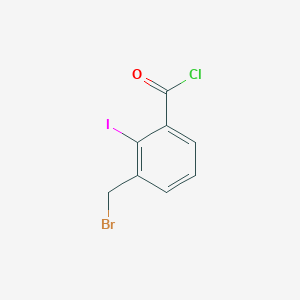
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
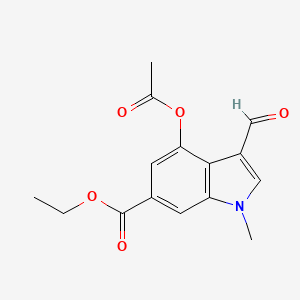
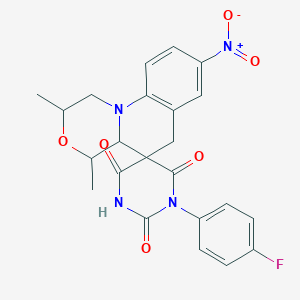
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
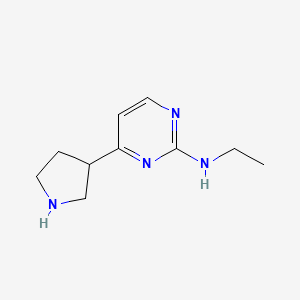

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
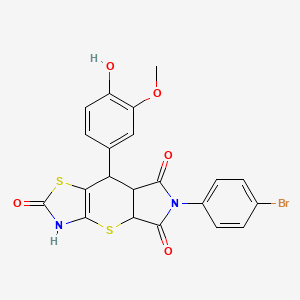
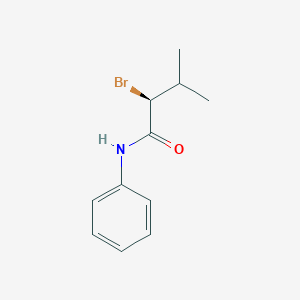

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
